Benzyl 2-hydroxy-4-phenylbutanoate
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Overview
Description
Benzyl 2-hydroxy-4-phenylbutanoate is an organic compound that belongs to the class of esters. It is derived from the esterification of benzyl alcohol and 2-hydroxy-4-phenylbutanoic acid. This compound is known for its role as a key intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension and other cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-hydroxy-4-phenylbutanoate can be synthesized through several methods:
Chemical Synthesis: One common method involves the esterification of benzyl alcohol with 2-hydroxy-4-phenylbutanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Biocatalytic Asymmetric Reduction: Another method involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale biocatalytic processes due to their efficiency and sustainability. The use of genetically engineered microorganisms to produce the necessary enzymes for the reduction process is a common practice .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-hydroxy-4-phenylbutanoate undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl 2-oxo-4-phenylbutanoate or benzyl 2-carboxy-4-phenylbutanoate.
Reduction: Benzyl 2-hydroxy-4-phenylbutanol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-hydroxy-4-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-hydroxy-4-phenylbutanoate primarily involves its role as a precursor in the synthesis of ACE inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action helps to lower blood pressure and reduce the workload on the heart .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-4-phenylbutanoate: Another ester of 2-hydroxy-4-phenylbutanoic acid, used similarly in the synthesis of ACE inhibitors.
Methyl 2-hydroxy-4-phenylbutanoate: A methyl ester variant with similar applications.
Uniqueness
Benzyl 2-hydroxy-4-phenylbutanoate is unique due to its specific benzyl ester group, which can influence the compound’s reactivity and the properties of the final pharmaceutical products. Its high enantioselectivity and efficiency in biocatalytic processes make it a preferred choice in industrial applications .
Properties
Molecular Formula |
C17H18O3 |
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Molecular Weight |
270.32 g/mol |
IUPAC Name |
benzyl 2-hydroxy-4-phenylbutanoate |
InChI |
InChI=1S/C17H18O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2 |
InChI Key |
IVUUDHWOGKEQAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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